molecular formula C20H27N3O4S B2819859 N-(4-(N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)sulfamoyl)-3-methylphenyl)propionamide CAS No. 1448057-97-3

N-(4-(N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)sulfamoyl)-3-methylphenyl)propionamide

Cat. No.: B2819859
CAS No.: 1448057-97-3
M. Wt: 405.51
InChI Key: GAULIZABSQDEHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)sulfamoyl)-3-methylphenyl)propionamide is a useful research compound. Its molecular formula is C20H27N3O4S and its molecular weight is 405.51. The purity is usually 95%.
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Mechanism of Action

Mode of Action

The exact mode of action of this compound is currently unknown. Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Biochemical Pathways

The compound’s impact on biochemical pathways is not well-studied. Given its structure, it could potentially influence pathways involving similar compounds or targets. Without specific target information, it’s challenging to predict the exact pathways it might affect .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-documented. Its bioavailability, half-life, metabolism, and excretion patterns remain to be studied. These factors are crucial in determining the compound’s potential as a therapeutic agent .

Properties

IUPAC Name

N-[4-[[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]sulfamoyl]-3-methylphenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4S/c1-5-20(25)22-16-8-11-19(14(2)12-16)28(26,27)21-13-18(24)15-6-9-17(10-7-15)23(3)4/h6-12,18,21,24H,5,13H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAULIZABSQDEHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.